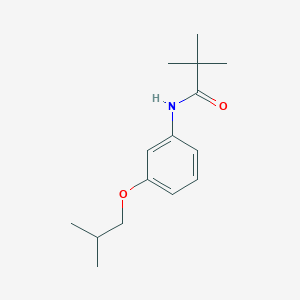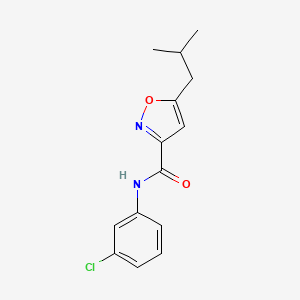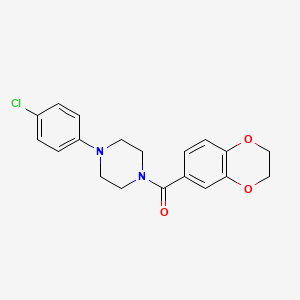![molecular formula C22H18N4S B4614489 4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)
4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multistep reactions starting from basic aromatic or heteroaromatic substrates. A common starting point might involve the esterification of 4-amino benzoic acid to yield an intermediate, which is then subjected to further reactions involving hydrazine hydrate and aromatic aldehydes to introduce the triazole ring and subsequent functional groups. This process exemplifies the complexity and precision required in synthesizing such compounds, highlighting the importance of each step towards achieving the desired triazole derivative with specific substituents (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including our compound of interest, can be determined using X-ray diffraction techniques, which reveal the spatial arrangement of atoms within the molecule and the geometric relationship between different molecular fragments. Such analyses provide insights into the planarity of the triazole ring, the dihedral angles between connected rings, and the overall three-dimensional configuration of the molecule, which are crucial for understanding its chemical behavior and interactions (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity towards various chemical reagents, enabling a broad spectrum of chemical transformations. These reactions can include nucleophilic substitution, oxidation, and coupling reactions, which are pivotal for introducing different functional groups or modifying the existing ones in the triazole ring. The reactivity patterns of these compounds are influenced by the electron-donating or withdrawing nature of the substituents attached to the triazole ring, which can significantly affect their chemical stability and reactivity (Singh & Kandel, 2013).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure and the nature of substituents. These properties are essential for predicting the compound's behavior in different environments and its suitability for specific applications. Investigations into these properties involve a combination of experimental techniques and theoretical calculations to accurately describe the compound's physical characteristics (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
A series of compounds including 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized from an arylpropionic acid, namely ibuprofen, through a three-component Mannich reaction. This research highlighted the anti-inflammatory, analgesic, antibacterial, and antifungal activities of the synthesized Mannich bases, with specific derivatives showing promising anti-inflammatory and analgesic agents (Sujith et al., 2009).
Antileishmanial Activity
Theoretical calculations and biological testing were conducted on 4-amino-1,2,4-triazole derivatives to evaluate their antileishmanial activities against Leishmania infantum promastigotes. One of the derivatives showed remarkable antileishmanial activity, demonstrating the potential of 4-amino-1,2,4-triazole derivatives in the treatment of leishmaniasis (Süleymanoğlu et al., 2017).
Antimicrobial Activities
Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial activities. Some of the newly synthesized compounds exhibited good to moderate activities against test microorganisms, indicating the potential of 1,2,4-triazole derivatives in antimicrobial drug development (Bektaş et al., 2010).
DNA Methylation Inhibitors
New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives were synthesized to explore their anti-tumor activity and effects on the methylation level of tumor DNA. These studies open up avenues for the development of novel cancer treatments targeting DNA methylation processes (Hovsepyan et al., 2018).
Corrosion Inhibition
The synthesized 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was investigated as a corrosion inhibitor for copper in 3.5% NaCl solution. AMTT exhibited high corrosion inhibition efficiency and mixed-type inhibitory action, demonstrating its potential as a corrosion inhibitor in industrial applications (Chauhan et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-4-[(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S/c1-16-7-11-20(12-8-16)21-24-25-22(27)26(21)23-15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGFOGOQMDVBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)


![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)

![N-(4-acetylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B4614429.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4614437.png)
![5-(4-fluorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614458.png)

![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)
![N-(3-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4614474.png)
![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)
![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)
